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Compound of Interest

Compound Name: Gallacetophenone

Cat. No.: B154301 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Gallacetophenone (CAS No. 528-

21-2), a trihydroxyacetophenone with significant potential in dermatological and pharmaceutical

applications. This document details its chemical and physical properties, provides a detailed

experimental protocol for its synthesis, and explores its primary biological mechanism of action

as a tyrosinase inhibitor.

Core Compound Identification and Properties
Gallacetophenone, systematically named 1-(2,3,4-trihydroxyphenyl)ethanone, is an acetyl

derivative of pyrogallol.[1] Its core chemical identifiers and physical properties are summarized

below for quick reference.

Table 1: Chemical Identifiers for Gallacetophenone
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Identifier Value

CAS Number 528-21-2[1][2][3]

IUPAC Name 1-(2,3,4-Trihydroxyphenyl)ethanone[1]

Synonyms
2',3',4'-Trihydroxyacetophenone, Alizarin Yellow

C, 4-Acetylpyrogallol[2][3]

Molecular Formula C₈H₈O₄[1][2][3]

Molecular Weight 168.15 g/mol [2][3]

SMILES CC(=O)C1=C(C(=C(C=C1)O)O)O

InChI
InChI=1S/C8H8O4/c1-4(9)5-2-3-

6(10)8(12)7(5)11/h2-3,10-12H,1H3[1]

InChIKey XIROXSOOOAZHLL-UHFFFAOYSA-N[1]

Table 2: Physicochemical and Spectral Properties of Gallacetophenone

Property Value

Physical State White to brownish-gray crystalline powder[2]

Melting Point 171-173 °C[1][2]

Solubility
Soluble in 600 parts cold water; more soluble in

hot water, alcohol, and ether[2]

UV Absorption Maxima (in Methanol) 237 nm (ε = 8560), 296 nm (ε = 12,500)[2]

Absorption Wavelength (in Methanol) 291 nm (ε = 12,500)[4]

Synthesis of Gallacetophenone
Gallacetophenone can be synthesized via the Nencki reaction, which involves the acylation of

a phenol (in this case, pyrogallol) with an acid anhydride using a Lewis acid catalyst.[1]

Experimental Protocol: Synthesis from Pyrogallol
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This protocol is adapted from established methods for the synthesis of phenolic ketones.

Objective: To synthesize Gallacetophenone from pyrogallol and acetic anhydride.

Materials:

Pyrogallol

Zinc chloride (fused and powdered)

Glacial acetic acid

Acetic anhydride (95%)

Deionized water

Sulfur dioxide (for saturation of crystallization water)

Round-bottomed flask (250 mL)

Reflux condenser with a calcium chloride tube

Oil bath

Mechanical stirrer

Ice water bath

Suction filtration apparatus (e.g., Büchner funnel)

Procedure:

Catalyst Preparation: In a 250-mL round-bottomed flask, dissolve 28 g of freshly fused and

powdered zinc chloride in 38 mL of glacial acetic acid by heating in an oil bath at 135-140°C.

Addition of Reagents: To the clear solution, add 40 g of 95% acetic anhydride, followed by

the addition of 50 g of distilled pyrogallol in one portion.
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Reaction: Heat the mixture at 140-145°C for 45 minutes with frequent and vigorous shaking.

It is critical not to exceed 150°C to avoid the formation of resinous byproducts.

Work-up: Remove the unreacted acetic anhydride and acetic acid by distillation under

reduced pressure.

Precipitation: Break up the resulting red-brown solid cake and add 300 mL of water. Stir the

mixture mechanically for several minutes.

Isolation: Cool the mixture in an ice water bath to precipitate the crude product. Filter the

solid with suction and wash it with cold water.

Purification: Recrystallize the crude material (typically 45-50 g) from 500 mL of boiling water

that has been saturated with sulfur dioxide.

Drying: Collect the resulting straw-colored needles by filtration and dry them to obtain pure

Gallacetophenone.

Synthesis Workflow Diagram
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Caption: Chemical synthesis workflow for Gallacetophenone.

Biological Activity and Mechanism of Action
The primary biological activity of Gallacetophenone relevant to drug development and

cosmetics is its ability to inhibit melanogenesis, the process of melanin production.[5][6][7] This

makes it a compound of interest for skin-whitening formulations and for treating

hyperpigmentation disorders.

Mechanism: Tyrosinase Inhibition
Melanogenesis is a complex pathway where the enzyme tyrosinase plays a rate-limiting role.[5]

Tyrosinase catalyzes the first two critical steps: the hydroxylation of L-tyrosine to L-DOPA and

the subsequent oxidation of L-DOPA to dopaquinone.[8] Dopaquinone then serves as a

precursor for the synthesis of both eumelanin (black-brown pigment) and pheomelanin (red-

yellow pigment).[9]

Gallacetophenone acts as a potent inhibitor of tyrosinase.[5][7] Molecular docking studies

have revealed that it binds effectively to the active site of the enzyme. This binding is stabilized

by a combination of hydrophobic interactions with amino acid residues such as His367, Ile368,

and Val377, and hydrogen bonding with Ser380.[6][7] By occupying the active site,

Gallacetophenone prevents the substrate (L-tyrosine) from binding, thereby halting the

melanin synthesis cascade.[5][10]

Signaling Pathway Diagram
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Caption: Inhibition of the melanogenesis pathway by Gallacetophenone.

Experimental Protocol: In Vitro Tyrosinase Inhibition
Assay
This protocol provides a standardized method to quantify the inhibitory effect of

Gallacetophenone on mushroom tyrosinase activity, a common model for human tyrosinase.

Objective: To determine the IC₅₀ value of Gallacetophenone for mushroom tyrosinase.
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Principle: The assay measures the activity of tyrosinase by monitoring the formation of

dopachrome from the oxidation of a substrate (L-DOPA or L-Tyrosine). Dopachrome has a

strong absorbance at approximately 475-492 nm.[8][11][12] An inhibitor will reduce the rate of

dopachrome formation, which is quantified spectrophotometrically.

Materials:

Mushroom Tyrosinase (e.g., 1000 U/mL stock solution)

L-DOPA (e.g., 2.0 mM solution)

Phosphate buffer (e.g., 50 mM, pH 6.8)

Gallacetophenone (test inhibitor, prepared in a series of concentrations)

Kojic acid (positive control inhibitor)

96-well microtiter plates

Microplate reader capable of measuring absorbance at 475 nm

Procedure:

Preparation of Reagents:

Prepare stock solutions of L-DOPA, mushroom tyrosinase, Gallacetophenone, and kojic

acid in the phosphate buffer.

Create a serial dilution of Gallacetophenone and kojic acid to test a range of

concentrations.

Assay Setup (in a 96-well plate):

Test Wells: Add 25 µL of the sample solution (Gallacetophenone at various

concentrations), 50 µL of 2.0 mM L-DOPA, and 50 µL of 50 mM phosphate buffer.[12]

Control Wells (No Inhibitor): Add 25 µL of phosphate buffer instead of the sample solution,

50 µL of L-DOPA, and 50 µL of phosphate buffer.
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Blank Wells: To correct for background absorbance, prepare wells with the sample and L-

DOPA but replace the enzyme solution with buffer.[12]

Enzyme Initiation: Initiate the reaction by adding 75 µL of the mushroom tyrosinase solution

(e.g., final activity of 100 U/mL) to each well.[12]

Incubation and Measurement:

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 10-

20 minutes).[8][12]

Measure the absorbance of each well at 475 nm using a microplate reader.

Calculation of Inhibition:

Calculate the percentage of tyrosinase inhibition for each concentration of

Gallacetophenone using the following formula: % Inhibition = [(A_control - A_sample) /

A_control] x 100 Where A_control is the absorbance of the control well and A_sample is

the absorbance of the test well (corrected for blank).

IC₅₀ Determination:

Plot the percent inhibition against the logarithm of the inhibitor concentration.

Determine the IC₅₀ value, which is the concentration of Gallacetophenone that causes

50% inhibition of tyrosinase activity, from the dose-response curve.

Conclusion
Gallacetophenone is a well-characterized compound with a straightforward synthesis and a

defined mechanism of biological action. Its proven efficacy as a tyrosinase inhibitor makes it a

strong candidate for further investigation in drug development for hyperpigmentation disorders

and as an active ingredient in the cosmetics industry. The protocols and data presented in this

guide serve as a foundational resource for researchers and scientists working with this

promising molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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